
2-Methoxy-1-(4-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-(4-methoxyphenyl)propan-1-one, also known as 1-(4-methoxyphenyl)-2-propanone, is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a propanone backbone. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-methoxyphenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5OCH3+CH3CH2COClAlCl3C6H4(OCH3)COCH2CH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 2-methoxy-1-(4-methoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-1-(4-methoxyphenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes. The presence of the methoxy group can affect the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: A closely related compound with similar structural features.
4-Methoxyphenylacetone: Another analog with a different substitution pattern on the phenyl ring.
Anisyl methyl ketone: Shares the methoxyphenyl moiety but differs in the carbonyl group position.
Uniqueness
2-Methoxy-1-(4-methoxyphenyl)propan-1-one is unique due to its specific substitution pattern and the presence of both methoxy and propanone groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
82461-55-0 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-methoxy-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O3/c1-8(13-2)11(12)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3 |
Clave InChI |
HTVKIWFEMLOHLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
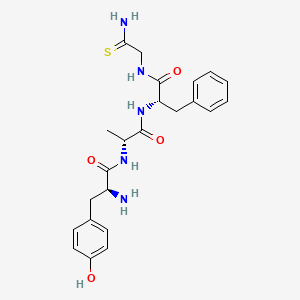
phosphanium bromide](/img/structure/B14427410.png)
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)
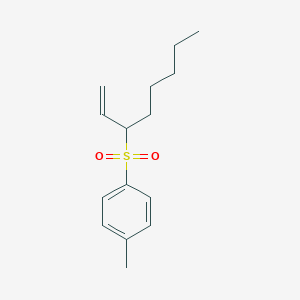

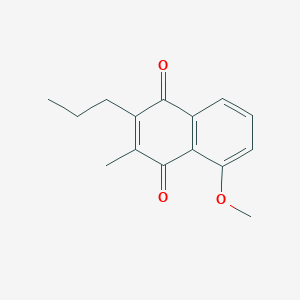
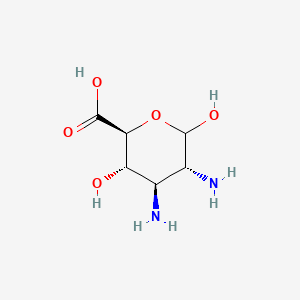

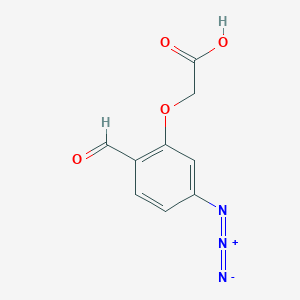
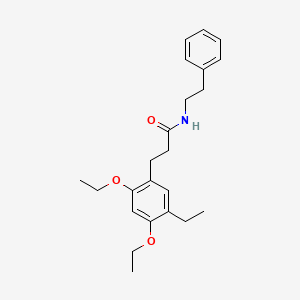


![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
